MAO-A Inhibitory Potency: 4-Methoxy Analog vs. 4-Chloro Analog
The 4-methoxybenzoyl derivative demonstrates potent inhibition of MAO-A, which is a key enzyme target in neurochemistry. A direct comparison with its 4-chloro analog (CAS 93709-63-8) reveals that the methoxy group provides a 4.5-fold increase in MAO-A inhibitory potency [1][2]. This quantitative difference highlights the critical role of the 4-methoxy substituent in target engagement.
| Evidence Dimension | Inhibition of Monoamine Oxidase A (MAO-A) |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid (CAS 93709-63-8) - IC50 = 18 nM |
| Quantified Difference | 4.5-fold greater potency for the 4-chloro analog over the 4-methoxy analog. |
| Conditions | Inhibition of bovine brain mitochondria MAO-A using serotonin as a substrate after 60 minutes by fluorimetric method [1][2]. |
Why This Matters
This data provides a clear, quantitative basis for selecting the 4-methoxy analog over its 4-chloro counterpart when specific, moderate MAO-A inhibition is desired over a more potent inhibitor, enabling fine-tuned control in SAR studies.
- [1] BindingDB BDBM50097419 (CHEMBL3585825). Inhibition of bovine brain mitochondria MAO-A. Data curated by ChEMBL. View Source
- [2] BindingDB BDBM50093778 (CHEMBL3585828). Inhibition of bovine brain mitochondria MAO-A by 4-chloro analog. Data curated by ChEMBL. View Source
